molecular formula C18H18N2O2S2 B2672427 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941902-59-6

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No. B2672427
CAS RN: 941902-59-6
M. Wt: 358.47
InChI Key: YGNNWSUECNZFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a useful research compound. Its molecular formula is C18H18N2O2S2 and its molecular weight is 358.47. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity and Mechanisms

A study by Gomez-Monterrey et al. (2011) discussed the synthesis and cytotoxic evaluation of acyl derivatives of a quinone-based system, highlighting the potential of such derivatives in treating resistant cancer cell lines through mechanisms like topoisomerase II inhibition and cell cycle arrest (Gomez-Monterrey et al., 2011).

Antioxidant and Anticancer Activities

Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, finding some compounds to exhibit antioxidant activity superior to ascorbic acid and significant cytotoxicity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Immunomodulating Activity

Research by Doria et al. (1991) on condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides revealed their ability to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses, suggesting potential for immunomodulating applications (Doria et al., 1991).

Antibacterial and Antifungal Potential

Helal et al. (2013) explored the synthesis of 2-(6-methoxy-2-naphthyl)propionamide derivatives, demonstrating significant antibacterial and antifungal activities that matched or exceeded those of standard agents like Ampicillin and Fluconazole (Helal et al., 2013).

Electrochemical and Photophysical Properties

The electrochemical behavior of structurally related cyano acrylamide derivatives was studied by David et al. (1995), who found that these compounds undergo various redox processes leading to distinct products depending on the reaction conditions, hinting at their potential in material science and sensor applications (David et al., 1995).

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-22-12-5-7-13(8-6-12)23-10-9-17(21)20-18-15(11-19)14-3-2-4-16(14)24-18/h5-8H,2-4,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNNWSUECNZFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.